molecular formula C12H11NO B1331480 2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3456-99-3

2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1331480
CAS RN: 3456-99-3
M. Wt: 185.22 g/mol
InChI Key: PDZIFGIQUYFQGK-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-one is a compound that belongs to the class of tetrahydrocarbazoles, which are of significant interest due to their biological and pharmacological properties. The compound is characterized by a four-ring structure with a nitrogen atom at one of the rings, resembling the structure of natural alkaloids.

Synthesis Analysis

The synthesis of tetrahydrocarbazoles, including 2,3,4,9-tetrahydro-1H-carbazol-1-one, has been achieved through various methods. One-pot asymmetric synthesis methods have been developed, utilizing chiral Lewis acids as catalysts to achieve high yields and enantioselectivity . Sequential reactions of ester-tethered 1-sulfonyl-1,2,3-triazoles and indoles have also been employed to synthesize tetrahydrocarbazoles . Reductive cyclization of o-nitroarylated-α,β-unsaturated aldehydes and ketones with TiCl3/HCl or Fe/HCl has been used to produce related heterocycles . Additionally, oxidative C–C bond formation mediated by hypervalent iodine reagents has been utilized to construct the tetrahydrocarbazole skeleton .

Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one consists of a partially saturated carbazole system. The presence of the ketone functionality at the first position of the carbazole ring is a key feature that allows for further chemical transformations. X-ray crystallographic studies have been reported to establish the structure of related compounds .

Chemical Reactions Analysis

2,3,4,9-Tetrahydro-1H-carbazol-1-one can undergo various chemical reactions due to its reactive sites. For instance, it can be used as a precursor for the synthesis of heteroannulated carbazoles through reactions with ethyl acetate . The ketone functionality allows for the formation of isoxazolo- and pyrazolo-fused carbazoles. Moreover, the compound can be functionalized to produce substituted tetrahydrocarbazoles with potential medicinal importance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-one are influenced by its molecular structure. The compound's reactivity is largely due to the presence of the ketone group, which can participate in various chemical reactions. The synthesis methods mentioned often yield the compound in high purity, as indicated by analytical techniques such as HPLC . The compound's solubility, melting point, and other physical properties would be determined by its specific substituents and the presence of functional groups.

Scientific Research Applications

1. Chemistry of Heterocyclic Compounds

  • Application : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .
  • Method : The oxidation process depends on the nature of the selected oxidant. Various oxidants, solvents, and the concentration of reactants are explored in this oxidation process .
  • Results : The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

2. Biological Activity

  • Application : Tetrahydrocarbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-one, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
  • Method : The biological activity is determined by the presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system .
  • Results : The broad spectrum of biological activity observed among such compounds .

3. Bioenvironment of Serum Albumins

  • Application : The interactions of 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with model transport proteins, bovine serum albumin (BSA) and human serum albumin (HSA), are explored .
  • Method : Steady state as well as time-resolved fluorescence techniques are used to explore these interactions .
  • Results : The study indicates that these fluorescence techniques can serve as highly sensitive monitors to explore the interactions .

4. Anti-prion Activity

  • Application : 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives are evaluated for their anti-prion activity in TSE-infected cells .
  • Method : The method of application or experimental procedures is not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

5. Synthesis of Functionalized Tetrahydrocarbazoles

  • Application : A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
  • Method : The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .
  • Results : It was established that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

6. Commercial Availability

  • Application : 2,3,4,9-tetrahydro-1H-carbazol-4-one is commercially available and can be used in various chemical reactions .
  • Method : Not specified in the source .
  • Results : Not specified in the source .

7. Chemo- and Regioselective Oxidation

  • Application : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles .
  • Method : The oxidation process depends on the nature of the selected oxidant. Various oxidants, solvents, and the concentration of reactants are explored in this oxidation process .
  • Results : The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

8. Commercial Availability

  • Application : 2,3,4,9-tetrahydro-1H-carbazol-4-one is commercially available and can be used in various chemical reactions .
  • Method : Not specified in the source .
  • Results : Not specified in the source .

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

Future Directions

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZIFGIQUYFQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301444
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

3456-99-3
Record name 3456-99-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,3,4,9-Tetrahydro-1H-carbazol-1-one was prepared from aniline and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a brown solid. 1H-NMR (DMSO-d6): δ 11.6 (s, 1H), 7.66 (d, 1H), 7.38 (d, 1H), 7.30 (t, 1H), 7.07 (t, 1H), 2.90 (t, 2H), 2.56 (t, 2H), 2.15 (quint, 2H); MS m/z 186 (M+1).
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Synthesis routes and methods II

Procedure details

2,3,4,9-Tetrahydro-1H-carbazol-1-one was prepared from aniline (2.9 g, 31 mmol) and 2-(hydroxymethylene)cyclohexanone (3.5 g, 28 mmol) in a similar manner as described in Example 1 to give 2.5 g (49%) of a brown solid. 1H-NMR (DMSO-d6): δ 11.6 (s, 1H), 7.66 (d, 1H), 7.38 (d, 1H), 7.30 (t, 1H), 7.07 (t, 1H), 2.90 (t, 2H), 2.56 (t, 2H), 2.15 (quint, 2H); MS m/z 186 (M+1).
Quantity
2.9 g
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3.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
G Serdaroğlu, N Uludag, E Erçağ - Journal of Molecular Structure, 2022 - Elsevier
C-2 and C-6 monoalkyl nitrile substituted reactant (1), which constitute the tricyclic framework of carbazole derivatives along with the substructure of the Strychnos alkaloids family, have …
Number of citations: 1 www.sciencedirect.com
AK Mitra, S Ghosh, A Sau, C Saha, S Basu - Journal of Luminescence, 2015 - Elsevier
We present here a detailed photophysical study of a newly synthesised fluorophore 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (KTHC-57). Spectroscopic investigation of the …
Number of citations: 9 www.sciencedirect.com
T Kimura, J Hosokawa-Muto, K Asami, T Murai… - European journal of …, 2011 - Elsevier
2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) is a novel anti-prion compound that we previously discovered by in silico screening and …
Number of citations: 47 www.sciencedirect.com
R Archana, K Prabakaran… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C13H13NS, the dihedral angle between the benzene ring and the fused pyrrole ring is 0.71 (8) and the cyclohexene ring is in an envelope form. The (CH2)3 atoms …
Number of citations: 10 scripts.iucr.org
S Ghosh, AK Mitra, C Saha, S Basu - Journal of fluorescence, 2013 - Springer
Two new fluorophores, 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) and 5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one (MDDCO), first of …
Number of citations: 16 link.springer.com
H Shi, T Guo, D Zhang-Negrerie, Y Du, K Zhao - Tetrahedron, 2014 - Elsevier
A variety of tetrahydro-1H-carbazol-1-ones and analogs were conveniently synthesized from the reaction of the corresponding 2-(phenylamino)cyclohex-2-enone with hypervalent …
Number of citations: 20 www.sciencedirect.com
R Archana, K Prabakaran… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C15H11N3, the dihedral angle between the benzene ring and the fused pyrrole ring is 1.07 (5). The cyclohexene ring adopts an envelope conformation: the …
Number of citations: 3 scripts.iucr.org
SG Mikhalyonok, AI Savelyev, NM Kuz'menok… - Chemistry of …, 2022 - Springer
Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-…
Number of citations: 4 link.springer.com
AK Mitra, A Sau, U Pal, C Saha, S Basu - Journal of Fluorescence, 2017 - Springer
This paper vividly indicates that steady state as well as time-resolved fluorescence techniques can serve as highly sensitive monitors to explore the interactions of 5,7-dimethoxy-2,3,4,9-…
Number of citations: 7 link.springer.com
A Thiruvalluvar, R Archana, E Yamuna… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C18H15NO2, the atoms in the carbazole unit deviate from planarity [maximum deviation from mean plane = 0.1317 (12) Å]. The pyrrole ring makes dihedral angles …
Number of citations: 12 scripts.iucr.org

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